
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane: is an organic compound with the molecular formula C₁₂H₁₈N₂S₂ It is characterized by the presence of two isothiocyanatoethyl groups attached to a cyclohexane ring in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.
Mécanisme D'action
The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.
Comparaison Avec Des Composés Similaires
trans-1,4-Bis(2-isocyanatoethyl)cyclohexane: Similar structure but with isocyanate groups instead of isothiocyanate.
trans-1,4-Bis(2-aminomethyl)cyclohexane: Contains amino groups instead of isothiocyanate.
trans-1,4-Bis(2-hydroxyethyl)cyclohexane: Contains hydroxyl groups instead of isothiocyanate.
Uniqueness: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is unique due to its isothiocyanate groups, which confer distinct reactivity and applications. Unlike its analogs with isocyanate, amino, or hydroxyl groups, the isothiocyanate groups provide specific reactivity with nucleophiles, making it valuable in cross-linking and modification reactions.
Propriétés
Numéro CAS |
25029-11-2 |
|---|---|
Formule moléculaire |
C12H18N2S2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1,4-bis(2-isothiocyanatoethyl)cyclohexane |
InChI |
InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |
Clé InChI |
GQSJCHSMDBWAQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCN=C=S)CCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


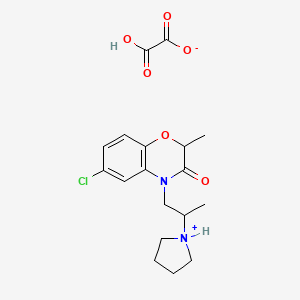
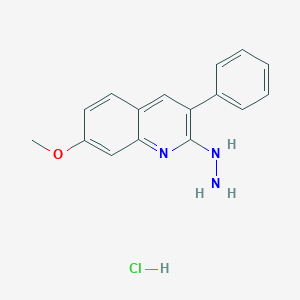
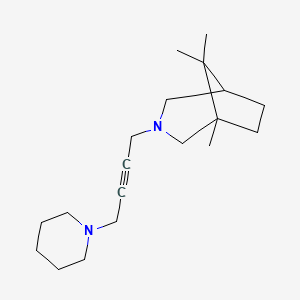


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
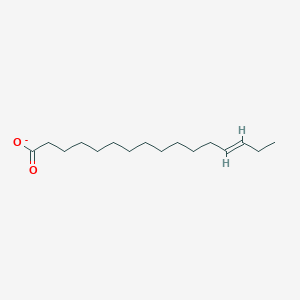
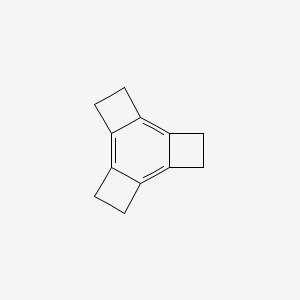
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

